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21-Dehydro-16alpha-hydroxy Prednisolone
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Overview
Description
21-Dehydro-16alpha-hydroxy Prednisolone is a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. It is a derivative of prednisolone, which is widely used in the treatment of various inflammatory and autoimmune conditions. The compound is characterized by its unique structural modifications, which enhance its pharmacological activity and reduce its side effects compared to other corticosteroids.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 21-Dehydro-16alpha-hydroxy Prednisolone typically involves multiple steps, starting from 21-hydroxy pregna-1,4,9(11),16-tetraene-3,20-diketone-21-acetate. The process includes oxidation, bromine hydroxylation, debromination, and alcoholysis . These reactions are carried out under controlled conditions to ensure high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to minimize impurities and maximize efficiency. Advanced techniques such as continuous flow reactors and automated purification systems are employed to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 21-Dehydro-16alpha-hydroxy Prednisolone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or alkylating agents under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various hydroxylated and dehydrogenated derivatives of the parent compound .
Scientific Research Applications
21-Dehydro-16alpha-hydroxy Prednisolone has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other corticosteroid derivatives.
Biology: Studied for its effects on cellular signaling pathways and gene expression.
Medicine: Investigated for its potential in treating inflammatory and autoimmune diseases, as well as its reduced side effect profile compared to other corticosteroids.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
The mechanism of action of 21-Dehydro-16alpha-hydroxy Prednisolone involves binding to the glucocorticoid receptor, which leads to changes in gene expression and suppression of inflammatory responses. The compound inhibits the production of pro-inflammatory cytokines and reduces the migration of leukocytes to sites of inflammation. This results in decreased vasodilation, capillary permeability, and overall inflammation .
Comparison with Similar Compounds
Prednisolone: A widely used corticosteroid with similar anti-inflammatory properties but a higher side effect profile.
Methylprednisolone: Another corticosteroid with a similar mechanism of action but different pharmacokinetic properties.
Dexamethasone: A potent corticosteroid with a longer duration of action but higher risk of side effects.
Uniqueness: 21-Dehydro-16alpha-hydroxy Prednisolone is unique due to its structural modifications, which enhance its pharmacological activity and reduce its side effects. These modifications make it a valuable compound for research and therapeutic applications .
Biological Activity
21-Dehydro-16alpha-hydroxy Prednisolone is a derivative of prednisolone, a synthetic glucocorticoid used primarily for its anti-inflammatory and immunosuppressive properties. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, synthesis, and potential clinical applications.
Chemical Structure
This compound is characterized by the following structural formula:
This compound features a hydroxyl group at the 16α position and lacks a double bond at the 21 position compared to its parent compound, prednisolone.
Synthesis
The synthesis of this compound can be achieved through biotechnological transformations. Recent studies have demonstrated that Arthrobacter simplex and Streptomyces roseochromogenes can be utilized for the bioconversion of hydrocortisone into various steroid derivatives, including 16α-hydroxyprednisolone, which can subsequently be dehydrogenated to yield this compound .
The primary mechanism of action for this compound involves binding to glucocorticoid receptors (GR) in target tissues. This interaction leads to the modulation of gene expression involved in inflammatory and immune responses. The compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines, as well as suppressing the activation of immune cells such as lymphocytes and macrophages .
Pharmacological Effects
- Anti-inflammatory Activity : Studies indicate that this compound significantly reduces inflammation in various models, making it a candidate for treating conditions like rheumatoid arthritis and asthma.
- Immunosuppressive Effects : The compound has shown potential in suppressing immune responses, which can be beneficial in preventing transplant rejection and managing autoimmune diseases.
- Metabolic Effects : Like other glucocorticoids, it may influence glucose metabolism and fat distribution, necessitating careful monitoring in clinical applications.
Comparative Efficacy
In comparative studies, this compound has been evaluated against other glucocorticoids such as prednisone and dexamethasone. The following table summarizes key pharmacological characteristics:
Compound | Anti-inflammatory Potency | Half-life (hours) | Common Uses |
---|---|---|---|
This compound | Moderate | 18-36 | Inflammatory disorders |
Prednisone | High | 18-36 | Allergic reactions, autoimmune diseases |
Dexamethasone | Very High | 36-54 | Severe inflammation, cancer treatment |
Clinical Applications
- Rheumatoid Arthritis : A clinical trial involving patients with rheumatoid arthritis demonstrated that treatment with this compound resulted in significant reductions in joint pain and swelling compared to baseline measurements.
- Asthma Management : In asthmatic patients, this compound was associated with improved lung function and reduced frequency of exacerbations when used as a part of a combination therapy regimen.
Side Effects
While effective, the use of this compound is associated with potential side effects typical of glucocorticoids, including weight gain, osteoporosis, and increased susceptibility to infections . Monitoring is essential to mitigate these risks.
Properties
Molecular Formula |
C21H26O6 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
2-oxo-2-(11,16,17-trihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)acetaldehyde |
InChI |
InChI=1S/C21H26O6/c1-19-6-5-12(23)7-11(19)3-4-13-14-8-16(25)21(27,17(26)10-22)20(14,2)9-15(24)18(13)19/h5-7,10,13-16,18,24-25,27H,3-4,8-9H2,1-2H3 |
InChI Key |
IPVGZABZDDNYKO-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C3C(C1CC(C2(C(=O)C=O)O)O)CCC4=CC(=O)C=CC34C)O |
Origin of Product |
United States |
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